![molecular formula C14H21N B8230652 3,3-Dimethyl-1-(phenylmethyl)piperidine](/img/structure/B8230652.png)
3,3-Dimethyl-1-(phenylmethyl)piperidine
Overview
Description
3,3-Dimethyl-1-(phenylmethyl)piperidine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Opioid Receptor Antagonism
The compound 3,3-Dimethyl-1-(phenylmethyl)piperidine and its derivatives have been extensively studied for their properties as opioid receptor antagonists. This is particularly significant in the treatment of gastrointestinal motility disorders. A specific study discovered a compound within the N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines series that exhibited high affinity for opioid receptors and was effective in targeting mu opioid receptors involved in gastrointestinal motility disorders (Zimmerman et al., 1994).
Bioactive Conformation Analysis
Research has also delved into understanding the bioactive conformation of these compounds. This is crucial for enhancing their efficacy as mu-opioid antagonists. Studies involving conformationally restricted analogues of 3,3-Dimethyl-1-(phenylmethyl)piperidine derivatives provided insights into the molecular determinants for mu receptor recognition and structure-function relationships (Le Bourdonnec et al., 2006).
Potential Anti-Neoplastic Activity
Interestingly, derivatives of 3,3-Dimethyl-1-(phenylmethyl)piperidine have been evaluated for their anti-cancer activity. A study highlighted the potential of a novel 1, 2, 4 - triazole derivative, which includes the piperidine structure, in combating cancer in mice (Arul & Smith, 2016).
Antagonist Activity in Opioid Receptors
The exploration of trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines has led to the identification of novel micro opioid receptor antagonists. These studies contribute significantly to our understanding of opioid receptor interactions and potential therapeutic applications (Le Bourdonnec et al., 2003).
Potential Sunscreens and UV Filters
Derivatives of 3,3-Dimethyl-1-(phenylmethyl)piperidine have been proposed as potential sunscreens and UV filters. This application stems from studies analyzing their spectroscopic properties and suggesting their effectiveness in protecting against UV radiation (Suresh et al., 2015).
Antioxidant and Anti-Inflammatory Activity
Some studies have revealed the antioxidant and anti-inflammatory activities of 3,3-Dimethylpiperidine derivatives. These findings indicate the potential of these compounds in therapeutic applications related to inflammation and oxidative stress (Tharini & Sangeetha, 2015).
Crystal Structure Analysis
The crystal structure of derivatives of 3,3-Dimethyl-1-(phenylmethyl)piperidine has been determined, providing valuable information about their molecular configuration and potential interactions in various applications (Rajnikant et al., 2010).
properties
IUPAC Name |
1-benzyl-3,3-dimethylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2)9-6-10-15(12-14)11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVQIWDUIFHOEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(phenylmethyl)piperidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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